5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
“4-Phenyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol” is a derivative of the 1,2,4-triazole class of compounds. These compounds are known for their chemopreventive and chemotherapeutic effects on cancer . They are sulfur- and nitrogen-containing heterocycles, which are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
Synthesis Analysis
The synthesis of “4-Phenyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol” involves several steps. The basic nucleus is prepared by cyclization of potassium dithiocarbazinate with hydrazine hydrate using water as solvent under reflux condition . This compound is then subjected to addition reaction with different aldehydes to synthesize Schiff bases, which are cyclized by treating with thioglycolic acid to prepare the final compounds .Molecular Structure Analysis
The molecular structure of “4-Phenyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol” is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Phenyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol” include cyclization, addition reaction, and the formation of Schiff bases .Mechanism of Action
Target of Action
It is known that many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Phenylpyrazole insecticides, which share a similar structure, function by blocking glutamate-activated chloride channels in insects . This suggests that “5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
For instance, indole derivatives have been found to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been shown to have various biological activities, suggesting that “this compound” may have similar effects .
Future Directions
The future directions for “4-Phenyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol” and similar compounds could involve further exploration of their pharmacological activities. Given their demonstrated anti-inflammatory, anti-cancer, anti-bacterial, anti-fungal, and antioxidant activities , these compounds could be attractive for pharmaceutical development.
Biochemical Analysis
Biochemical Properties
Triazole derivatives are generally known to interact with various enzymes and proteins
Molecular Mechanism
Triazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-(3-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-11-6-5-7-12(10-11)14-16-17-15(19)18(14)13-8-3-2-4-9-13/h2-10H,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZCZEFEVILMSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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